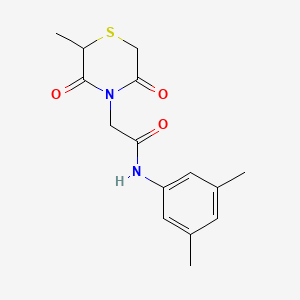
N-(3,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of increasing interest due to its potential biological activities. This article reviews the relevant literature concerning its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C12H16N2O3S
- Molecular Weight : 272.34 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted to inhibit the activity of tyrosinase, an enzyme critical in melanin production, which may have implications in treating hyperpigmentation disorders .
- Antioxidant Properties : Preliminary studies suggest that this compound possesses antioxidant properties that could mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in B16F10 melanoma cells at specific concentrations without significant toxicity to normal cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Tyrosinase Inhibition and Melanin Production : A study focused on the anti-melanogenic effects of this compound demonstrated that it significantly inhibited melanin production in B16F10 cells. The results indicated that its inhibitory effect on tyrosinase was notably stronger than that of traditional inhibitors like kojic acid .
- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective cytotoxicity towards melanoma cells while sparing normal fibroblasts at lower concentrations .
科学的研究の応用
Anticancer Activity
One of the primary applications of N-(3,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is its potential anticancer activity. Preliminary studies have demonstrated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigating related compounds showed that they displayed percent growth inhibitions (PGIs) against several cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These results indicate that compounds with similar structural motifs can effectively inhibit the growth of cancer cells, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The compound has shown promising antimicrobial activity in preliminary studies. Its derivatives have been tested against common pathogens, demonstrating significant effectiveness.
Antimicrobial Activity Overview
Research indicates that compounds with similar structures exhibit antimicrobial properties against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 µg/mL |
| Staphylococcus aureus | 256 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Enzyme Inhibition
Another area of application for this compound is its role as an enzyme inhibitor. Research has indicated that similar compounds can inhibit enzymes critical to metabolic pathways associated with disease progression.
Enzyme Inhibition Insights
Particularly, the inhibition of acetylcholinesterase has been noted in related compounds, which is relevant for neurodegenerative diseases like Alzheimer's disease. The ability to modulate enzyme activity positions this compound as a potential therapeutic agent in neurological disorders .
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for research and clinical applications.
Synthesis Overview
The synthesis process generally includes:
- Starting Materials : Appropriate precursors are selected based on desired yield and purity.
- Reaction Conditions : Optimized conditions are established to minimize by-products.
- Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9-4-10(2)6-12(5-9)16-13(18)7-17-14(19)8-21-11(3)15(17)20/h4-6,11H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYYWFWDQGYLBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














